Mass Spectrometric Differentiation: A +4 Da Shift Enables Interference-Free Quantitation
Cyclopropane-1,1-dicarboxylic acid-d4 provides a +4 Da mass shift relative to the unlabeled analog (CDA, 130.10 g/mol vs. 134.12 g/mol for the d4 form) . This mass difference permits the use of distinct SRM transitions—for instance, monitoring the [M+H]+ → [M+H-H2O]+ fragment for CDA (m/z 131 → 113) while using the corresponding transition for the d4 internal standard (m/z 135 → 117) [1]. In contrast, a d2-labeled analog would provide only a +2 Da shift, increasing the risk of isotopic cross-talk and reduced quantitative accuracy.
| Evidence Dimension | Molecular weight and MS/MS precursor ion |
|---|---|
| Target Compound Data | 134.12 g/mol; [M+H]+ m/z 135 |
| Comparator Or Baseline | Unlabeled CDA: 130.10 g/mol; [M+H]+ m/z 131 |
| Quantified Difference | +4 Da mass shift; +4 m/z for precursor ion |
| Conditions | Calculated from molecular formula (C₅H₂D₄O₄ vs. C₅H₆O₄); MS parameters from published LC-MS/MS method. |
Why This Matters
A +4 Da mass shift ensures baseline separation from the native analyte signal, preventing quantitation errors in complex matrices.
- [1] Petritis K, et al. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. J Chromatogr A. 2000;896(1-2):335-41. View Source
